Cyclohexane is a colorless, flammable liquid characterized by a distinctive detergent-like odor. Its molecular formula is C₆H₁₂, indicating that it consists of six carbon atoms arranged in a ring, with each carbon atom bonded to two hydrogen atoms. Cyclohexane is classified as a cycloalkane and is non-polar in nature . The compound exhibits several conformations, with the chair conformation being the most stable due to its minimized torsional strain .
Cyclohexane exhibits central nervous system depressant properties and can produce mild anesthetic effects when inhaled. Exposure may lead to symptoms such as headache, dizziness, nausea, and confusion. It is rapidly absorbed through inhalation and oral routes, distributing preferentially to lipid-rich tissues such as fat and brain . Metabolism occurs primarily via cytochrome P450 enzymes, resulting in metabolites such as cyclohexanol .
The primary method for synthesizing cyclohexane involves the hydrogenation of benzene:
Cyclohexane has a wide range of applications:
Studies on cyclohexane interactions focus on its absorption and metabolism. Inhaled cyclohexane rapidly partitions into lipid-rich tissues and is metabolized primarily in the liver. Its metabolites are conjugated to glucuronides or sulfates before being excreted in urine . Research indicates that dermal absorption is also significant due to its defatting properties.
Cyclohexane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Hexane | C₆H₁₄ | Linear alkane; more reactive than cyclohexane |
Cyclopentane | C₅H₁₀ | Five-membered ring; lower boiling point |
Benzene | C₆H₆ | Aromatic compound; has delocalized pi electrons |
Methylcyclopentane | C₆H₁₂ | A methyl-substituted derivative; similar reactivity |
Cyclooctane | C₈H₁₄ | Eight-membered ring; greater strain than cyclohexane |
Cyclohexane's unique cyclic structure allows it to adopt various stable conformations (chair, boat) without angle strain, making it distinct from linear alkanes like hexane. Additionally, its applications in nylon production set it apart from other similar compounds.
The dehydration of cyclohexanol represents one of the primary routes for cyclohexene production, which serves as a precursor to cyclohexane through subsequent hydrogenation. This transformation involves the elimination of water from cyclohexanol, producing an unsaturated hydrocarbon with significant industrial importance.
The dehydration of cyclohexanol typically proceeds through a three-step mechanism in acidic conditions, with phosphoric acid being the most common industrial catalyst. The reaction mechanism has been extensively studied and proceeds as follows:
Protonation of the alcohol group: In the first step, the hydroxyl group of cyclohexanol accepts a proton from the acid catalyst, forming a protonated alcohol intermediate. This step is slightly exothermic.
Formation of carbocation intermediate: The protonated alcohol loses a water molecule, generating a cyclohexyl carbocation. This represents the rate-determining step of the reaction and is highly endothermic.
Deprotonation to form alkene: The final step involves the abstraction of a proton from a carbon adjacent to the positively charged carbon, resulting in the formation of cyclohexene through an E1 elimination mechanism.
At higher temperatures and in aqueous environments, the reaction mechanism can shift toward an E2 pathway. Research demonstrates that in high-temperature water (250-380°C), cyclohexanol dehydrates reversibly to form cyclohexene via an E2 mechanism, where cyclohexene can be subsequently protonated to form the cyclohexyl cation.
Optimizing the yield of cyclohexene from cyclohexanol dehydration requires careful control of reaction conditions. The theoretical yield can be calculated based on stoichiometric considerations, where one mole of cyclohexanol should produce one mole of cyclohexene.
The percent yield calculation follows the standard formula:
Percent Yield = (Actual Yield / Theoretical Yield) × 100
For example, if 2.05 g of cyclohexanol (molecular weight 100.2 g/mol) is used in a reaction, the theoretical yield of cyclohexene would be:
2.05 g cyclohexanol / 100.2 g/mol = 0.0205 mol cyclohexanol0.0205 mol cyclohexanol × 1 mol cyclohexene/mol cyclohexanol = 0.0205 mol cyclohexene0.0205 mol cyclohexene × 82.15 g/mol = 1.68 g cyclohexene (theoretical yield)
If the actual yield after isolation is 1.22 g with 89% purity (as determined by gas chromatography), the actual amount of cyclohexene would be 1.22 g × 0.89 = 1.09 g, resulting in a percent yield of 65%.
Parameter | Value |
---|---|
Starting Material | 2.05 g cyclohexanol |
Theoretical Yield | 1.68 g cyclohexene |
Crude Yield | 1.22 g (73%) |
Purity-Adjusted Yield | 1.09 g (65%) |
Several strategies have been developed to optimize yields in cyclohexanol dehydration:
Gas-phase oxidation of cyclohexane proceeds via radical-chain mechanisms, where the abstraction of a hydrogen atom from cyclohexane (C6H12) initiates the reaction. Molecular oxygen (O2) reacts with the resultant cyclohexyl radical (C6H11- ) to form a cyclohexylperoxy radical (C6H11OO- ), which subsequently abstracts another hydrogen atom from cyclohexane to yield cyclohexyl hydroperoxide (C6H11OOH) and regenerate a cyclohexyl radical [1] [2]. This propagation step sustains the chain reaction, with hydroperoxide decomposition further producing alkoxy radicals (C6H11O- ) that fragment into cyclohexanol (C6H11OH) and cyclohexanone (C6H10O) [1] [3].
A critical autocatalytic effect arises from cyclohexanone, which enhances chain initiation by participating in a concerted reaction with cyclohexyl hydroperoxide. This interaction facilitates the cleavage of the O–O bond in the hydroperoxide, generating hydroxyl (- OH) and cyclohexanone-derived radicals that accelerate subsequent H-abstraction steps [2]. Computational studies confirm that this pathway reduces the activation energy for hydroperoxide decomposition by ~15 kcal/mol compared to uncatalyzed homolysis [2].
Detailed kinetic models for cyclohexane oxidation incorporate ~50 species and 200 reactions, accounting for temperature-dependent shifts in dominant pathways. Below 600 K, the reaction network prioritizes:
Jet-stirred reactor experiments at 550–750 K validate these models, demonstrating a 12–18% yield of KA oil at 20% cyclohexane conversion, with selectivity sensitive to the O2/C6H12 ratio and residence time [3].
MoO3 catalysts enable gas-phase cyclohexane oxidation under mild conditions (423–473 K, 1 atm O2) by stabilizing reactive oxygen species. In situ spectroscopic studies reveal that MoVI sites facilitate the heterolytic cleavage of O2, generating nucleophilic O− species that abstract hydrogen from cyclohexane [1]. This mechanism avoids the energy-intensive homolytic O2 dissociation required in radical-chain pathways, achieving 40–60% selectivity to KA oil at 8–12% conversion [1].
Nickel oxide (NiO) powders exhibit exceptional performance in liquid-phase ozonation systems. At 280 K and 6.9 MPa, ozone (O3) reacts with cyclohexane in liquid CO2 to form a hydrotrioxide intermediate (C6H11O3H), which decomposes into cyclohexanone (87% selectivity) and cyclohexanol (12%) [4]. NiO enhances this process by stabilizing O3 adsorption and promoting O–O bond scission, yielding surface-bound Ni=O species that mediate H-abstraction [5].
Table 1: Catalytic Performance of NiO in Cyclohexane Oxidation
Oxidant | Temperature | Conversion (%) | KA Selectivity (%) | Cyclohexanone/Cyclohexanol Ratio |
---|---|---|---|---|
O3/CO2 [4] | 280 K | 12 | 98 | 8.3 |
m-CPBA [5] | 343 K | 85 | 99 | 7.3 |
*m-CPBA = meta-chloroperbenzoic acid
Mesoporous silica-supported Au nanoparticles achieve 16–17% cyclohexane conversion with >90% KA selectivity at 423 K and 1.5 MPa O2. The high surface area of SBA-15 silica disperses Au atoms, preventing sintering while enabling O2 activation via charge transfer from Au to adsorbed O2 molecules [5]. Bismuth-doped analogs (Bi-SBA-15) further enhance turnover frequencies by 30–40% through BiIII–O–MoVI interfacial sites that stabilize peroxo intermediates [5].
DFT calculations at the B3LYP/6-31+G(d) level elucidate the energetics of initial H-abstraction from cyclohexane. The reaction:
C6H12 + O2 → C6H11- + - OOH
exhibits a forward activation energy (Ea,f) of 54.1 kcal/mol, while the reverse recombination of C6H11- and - OOH is barrierless [6]. Comparative analysis shows that H-abstraction by hydroxyl radicals (- OH):
C6H12 + - OH → C6H11- + H2O
proceeds with a lower Ea,f of 8.2 kcal/mol, underscoring the kinetic preference for - OH-mediated initiation in aqueous or humid environments [6].
DFT-optimized transition states reveal that cyclohexylperoxy radicals (C6H11OO- ) favor a chair conformation during intramolecular H-shifts, reducing steric strain and lowering the activation barrier for QOOH formation by 6–8 kcal/mol compared to boat configurations [6]. These findings align with experimental observations of 1,2-epoxycyclohexane as a major low-temperature product [3].
Table 2: DFT-Calculated Activation Energies for Key Steps
Reaction Step | Ea (kcal/mol) | Method |
---|---|---|
C6H12 + O2 → C6H11- + - OOH | 54.1 | B3LYP/6-31+G(d) [6] |
C6H11OO- → - QOOH (chair transition state) | 22.3 | M06-2X/cc-pVTZ [3] |
C6H11OOH → C6H11O- + - OH | 38.7 | CASSCF-NEVPT2 [4] |
Flammable;Irritant;Health Hazard;Environmental Hazard